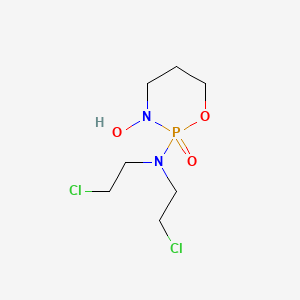
3-Hydroxycyclophosphamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxycyclophosphamide, also known as this compound, is a useful research compound. Its molecular formula is C7H15Cl2N2O3P and its molecular weight is 277.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and detecting 3-Hydroxycyclophosphamide in experimental models?
- Methodological Answer : this compound is synthesized via controlled oxidation of cyclophosphamide using hepatic microsomal enzymes or chemical oxidants like sodium periodate. Detection relies on high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to distinguish it from parent compounds and metabolites. For reproducibility, ensure reaction conditions (pH 7.4, 37°C) mimic physiological environments .
Q. How do researchers validate the purity and stability of this compound in preclinical studies?
- Methodological Answer : Stability assessments require nuclear magnetic resonance (NMR) for structural confirmation and HPLC for quantifying degradation products under varying temperatures (4°C vs. −80°C) and pH conditions. Purity (>98%) is validated using mass spectrometry and compared against reference standards from peer-reviewed synthetic protocols .
Q. What role does this compound play in cyclophosphamide’s pharmacokinetics?
- Methodological Answer : As a key intermediate metabolite, its formation and clearance rates are quantified using radiolabeled cyclophosphamide in animal models. Pharmacokinetic (PK) parameters (e.g., AUC, half-life) are derived from plasma and tissue samples analyzed via LC-MS/MS, accounting for interspecies metabolic differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic activation pathways of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., human vs. rodent cytochrome P450). To address this, use recombinant CYP isoforms (e.g., CYP2B6, CYP3A4) in vitro and cross-validate with in vivo knockout models. Isotopic tracing (e.g., ¹⁴C-labeled compounds) clarifies competing pathways like aldehyde dehydrogenase-mediated detoxification .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Modify functional groups (e.g., chloroethyl side chains) and assess cytotoxicity via MTT assays in cancer cell lines. Pair computational docking (e.g., molecular dynamics simulations) with in vitro enzyme inhibition assays (e.g., CYP450 activity) to predict bioactivation efficiency. Validate findings in xenograft models .
Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Test parameters:
- Linearity : 5-point calibration curves (1–1000 ng/mL).
- Sensitivity : Limit of detection (LOD) ≤ 0.5 ng/mL.
- Matrix effects : Compare spike-recovery rates in plasma vs. tumor homogenates.
- Reproducibility : Inter-day CV% < 15% .
Q. What strategies address variability in this compound’s cytotoxic efficacy across preclinical cancer models?
- Methodological Answer : Standardize tumor microenvironment conditions (e.g., hypoxia levels) and use patient-derived xenografts (PDX) to mimic human metabolism. Control for genetic polymorphisms in metabolic enzymes (e.g., CYP2B6*6 allele) via genotyping .
Q. How can researchers optimize protocols for studying this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH and monitor degradation products (e.g., aldophosphamide) via stability-indicating HPLC. Use phosphate-buffered saline (PBS, pH 7.4) to simulate blood compatibility .
Q. What methodologies elucidate synergistic effects between this compound and immunomodulators?
- Methodological Answer : Employ combination index (CI) analysis using CompuSyn software. Test sequential vs. concurrent dosing in co-culture systems (e.g., T-cell/tumor cell assays). Measure cytokine profiles (e.g., IL-2, IFN-γ) via multiplex ELISA to assess immune activation .
属性
CAS 编号 |
78336-02-4 |
|---|---|
分子式 |
C7H15Cl2N2O3P |
分子量 |
277.08 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-3-hydroxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-5-10(6-3-9)15(13)11(12)4-1-7-14-15/h12H,1-7H2 |
InChI 键 |
HCNUZNNWAONDMG-UHFFFAOYSA-N |
SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)O |
规范 SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)O |
同义词 |
3-hydroxycyclophosphamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















